molecular formula C7H5Br2F B1333539 4-Bromo-2-fluorobenzyl bromide CAS No. 76283-09-5

4-Bromo-2-fluorobenzyl bromide

Cat. No. B1333539
CAS RN: 76283-09-5
M. Wt: 267.92 g/mol
InChI Key: XMHNLZXYPAULDF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a white to light yellow crystalline powder .


Synthesis Analysis

4-Bromo-2-fluorobenzyl bromide may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluorobenzyl bromide is C7H5Br2F . The molecular weight is 267.92 .


Chemical Reactions Analysis

4-Bromo-2-fluorobenzyl bromide is used in various chemical reactions. For instance, it is used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorobenzyl bromide is a solid at 20 degrees Celsius . It has a density of 1.9094g/ml at 25°C . It is soluble in methanol .

Scientific Research Applications

Alkylation of Sulfamic Esters

4-Bromo-2-fluorobenzyl bromide has been utilized in the alkylation of sulfamic esters under liquid-liquid phase transfer conditions. This process allows for the preparation of N-dialkyled products or the corresponding ethers by scission of the O–SO2 bond, depending on the nature of the substituent R (Debbabi, Beji, & Baklouti, 2005).

Synthesis and Crystal Structure Studies

The compound is a key player in the synthesis and crystal structure study of various complexes. For instance, it's used in the preparation of complexes involving the maleonitriledithiolate dianion. These complexes demonstrate interesting crystallographic properties and potential applications in understanding molecular interactions (Jing & Img, 2003).

Fluorobenzyl Bromides in Neuroleptic Drug Synthesis

It plays a critical role in the synthesis of fluorobenzyl bromides, which are used as labeled synthons in the preparation of neuroleptic drugs. These compounds have applications in positron emission tomography (PET) studies (Hatano, Ido, & Iwata, 1991).

As a Protecting Group in Organic Synthesis

4-Bromo-2-fluorobenzyl bromide is also relevant in the synthesis of protecting groups for alcohols. The fluoride substituent in these protecting groups provides stability under oxidizing conditions, making them particularly useful in various organic syntheses (Crich, Li, & Shirai, 2009).

Anticancer Potential

Research has been conducted on compounds synthesized using 4-Bromo-2-fluorobenzyl bromide which show potential as anticancer agents. One such compound, 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, demonstrated this potential and was extensively characterized (Mohideen, Kamaruzaman, Meesala, Rosli, Mordi, & Mansor, 2017).

Safety And Hazards

4-Bromo-2-fluorobenzyl bromide is toxic if swallowed, causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

4-Bromo-2-fluorobenzyl bromide is a useful reagent in the synthesis of various organic compounds. Its future use may continue to be in the field of organic synthesis, particularly in the synthesis of fluorinated compounds .

properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHNLZXYPAULDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057822
Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
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Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorobenzyl bromide

CAS RN

76283-09-5
Record name 4-Bromo-2-fluorobenzyl bromide
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Record name 4-Bromo-2-fluorobenzyl bromide
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Record name 4-Bromo-1-(bromomethyl)-2-fluoro-benzene
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Record name 4-bromo-1-(bromomethyl)-2-fluorobenzene
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Record name 4-BROMO-2-FLUOROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

1-Bromo-3-fluoro-4-methylbenzene (28.37 g, 0.15 mol, 1 eq), N-bromosuccinimide (26.72 g, 0.15 mol, 1 eq), azobisisobutyronitrile (1.44 g) and carbon tetrachloride (500 mL) were mixed and refluxed overnight. The mixture was filtered and washed with water (3×300 mL). The organic layer was dried (MgSO4), and the solvent removed in vacuo to yield 37.88 g of an oil (75% product by NMR). NMR (CDCl3) δ 4.45 (s, 2H). This material was used in the subsequent step without further purification. ##STR47##
Quantity
28.37 g
Type
reactant
Reaction Step One
Quantity
26.72 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
75%

Synthesis routes and methods II

Procedure details

(Example 3): 1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione, as a solid, m.p. 231°-232° C., starting from 1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione (itself obtained as a syrup, of satisfctory purity by NMR, by reaction of 5-trifluoromethylindoline-2,3-dione and 4-bromo-2-fluorobenzyl bromide in an analogous manner to that described for the starting material in Example 1);
Name
1'-(4-bromo-2-fluorobenzyl)-5'-trifluoromethyl-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-fluorobenzyl)-5-trifluoromethylindoline-2,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
J Xie, X Ren, Z Ni, W Zhang, Y Yao, Q Meng - Journal of chemical …, 2003 - Springer
… 4-Bromo-2-fluorobenzyl bromide and 4bromobenzyl bromide were purchased from Aldrich Chemical Co. and used as received. 1-(4 Bromo-2 -fluorobenzyl)pyridinium bromide and 1-(4 …
Number of citations: 2 link.springer.com
C Ni, D Dang, Z Ni, Y Li, J Xie, Q Meng… - Journal of Coordination …, 2004 - Taylor & Francis
… 4-Bromo-2-fluorobenzyl bromide and 4-bromobenzyl bromide were purchased from Aldrich Chemical Company and used as received. The sodium salts of 1,2,5-thiadiazole-3,4-…
Number of citations: 19 www.tandfonline.com
C Ni, Y Li, D Dang, Y Song, Z Ni, Q Meng - Inorganica chimica acta, 2005 - Elsevier
… 4-Bromo-2-fluorobenzyl bromide, isoquinoline and quinoline were purchased from Aldrich and were used without further purification. 1-(4′-bromo-2′-fluorobenzyl)isoquinolinium …
Number of citations: 33 www.sciencedirect.com
X Chen, S Zhang, Y Yang, S Hussain, M He… - Bioorganic & medicinal …, 2011 - Elsevier
Due to the importance of aldose reductase (ALR2) as a potential drug target in the treatment of diabetic complications, there are increasing interests in design and synthesis of ALR2 …
Number of citations: 55 www.sciencedirect.com
C Ni, X Liu, L Yu, L Yang - Journal of Physics and Chemistry of Solids, 2007 - Elsevier
… The starting materials were commercial 4′-bromo-2′-fluorobenzyl bromide (Fluka, 98%) and 4-dimetylaminopyridine (Aldrich, 99%).1-(4′-bromo-2′-fluorobenzyl)-4-dimetylamino-…
Number of citations: 12 www.sciencedirect.com
J Xie, X Ren, Y Song, Y Zou, Q Meng - Journal of the Chemical Society …, 2002 - pubs.rsc.org
… 4-Bromo-2-fluorobenzyl bromide was supplied by Aldrich Chemicals, 1-(4′-bromo-2′-fluorobenzyl)pyridinium bromide ([BrFBzPy]Br), and disodium maleonitriledithiolate (Na 2 mnt) …
Number of citations: 79 pubs.rsc.org
C Cheng, B Wan, B Zhou, Y Gu, Y Zhang - Chemical Science, 2019 - pubs.rsc.org
… As shown in Scheme 6, compound 6 was first allowed to react with 4-bromo-2-fluorobenzyl bromide to give 11. The subsequent aminolysis with NH 3 and oxidation with PCC afforded …
Number of citations: 49 pubs.rsc.org
J Wrobel, A Dietrich, SA Woolson, J Millen… - Journal of medicinal …, 1992 - ACS Publications
Compounds from two novel series of spirosuccinimides were prepared. Analogs of series 2 possessed a spiro-fused isoindolone moiety while those of series 3 contained a spiro-fused …
Number of citations: 151 pubs.acs.org
D Camp, CF Matthews, ST Neville… - … process research & …, 2006 - ACS Publications
… added to 4-bromo-2-fluorobenzyl bromide (13, 1628.87 g, 6.080 mol) and the mixture stirred and heated to room temperature until dissolved. The 4-bromo-2-fluorobenzyl bromide/CH 2 …
Number of citations: 45 pubs.acs.org
BL Mylari, WJ Zembrowski, TA Beyer… - Journal of medicinal …, 1992 - ACS Publications
… oxide (310 mg, 2.8 mmol) was added 4-bromo-2-fluorobenzyl bromide (800 mg, 2.8 mmol) at room temperature, and the reaction mixture was stirred for about 1 h. The reaction mixture …
Number of citations: 51 pubs.acs.org

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